C–H···F Supramolecular Synthon Capacity Relative to Non-Fluorinated Phenyl Analog
The perfluorophenyl ring in 2-(4-methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine enables C–H···F hydrogen-bond interactions that are structurally absent in the corresponding non-fluorinated 2,3-diphenyl-N-tosylaziridine. In the closely related compound 2-pentafluorophenyl-3-phenyl-1-(p-tosyl)-aziridine, single-crystal X-ray diffraction reveals a network of C–H···F contacts with H···F distances of approximately 2.5–2.6 Å that contribute to crystal packing . The analogous 2,3-diphenyl-N-tosylaziridine lacks these fluorine-mediated interactions entirely, resulting in a different supramolecular architecture .
| Evidence Dimension | C–H···F intermolecular interaction distance |
|---|---|
| Target Compound Data | H···F distances ~2.5–2.6 Å (inferred from 2-pentafluorophenyl-3-phenyl-1-(p-tosyl)-aziridine) |
| Comparator Or Baseline | 2,3-Diphenyl-1-tosylaziridine: no C–H···F interactions present (no fluorine atoms) |
| Quantified Difference | Presence vs. complete absence of fluorine-mediated hydrogen-bond contacts |
| Conditions | Single-crystal X-ray diffraction at low temperature; monoclinic crystal system |
Why This Matters
This differentiates the compound for solid-state applications where fluorine-mediated crystal packing influences solubility, morphology, or co-crystal design, making the perfluorophenyl analog the mandatory choice when C–H···F synthons are required.
- [1] Zhang, X.-L.; Yin, W.; Zhu, S.-F.; Cao, M.-L.; Zhu, S.-Z. J. Mol. Struct. 2012, 1007, 252–256. C–H···F, C–H···O interactions in the crystal structure of 2-(2-nitrophenyl)-3-pentafluorophenyl-oxirane and 2-pentafluorophenyl-3-phenyl-1-(p-tosyl)-aziridine. View Source
